3-iodo-9H-carbazole
Overview
Description
3-Iodo-9H-carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-9H-carbazole can be synthesized through several methods. One common approach involves the iodination of carbazole using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature. The general reaction scheme is as follows:
Carbazole+Iodine+Sodium Iodate→this compound
Another method involves the palladium-catalyzed cross-coupling reaction of 3-bromo-9H-carbazole with an iodinating agent. This method provides a high yield of the desired product under mild conditions .
Industrial Production Methods
For industrial-scale production, the iodination of carbazole is often carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction mixture is typically purified using column chromatography or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted carbazoles depending on the nucleophile used.
Oxidation: Carbazole-3,6-dione.
Reduction: 9H-carbazole.
Scientific Research Applications
3-Iodo-9H-carbazole has numerous applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel polymers and materials with unique electronic and photophysical properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-iodo-9H-carbazole depends on its application. In organic electronics, its role as a charge transport material involves the movement of electrons or holes through the conjugated system of the carbazole ring. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-carbazole: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
9H-Carbazole: The parent compound without any halogen substitution. It has lower reactivity but is used as a precursor for various derivatives.
3-Chloro-9H-carbazole: Contains a chlorine atom, offering different electronic properties and reactivity compared to the iodine derivative.
Uniqueness
3-Iodo-9H-carbazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic and photophysical properties .
Properties
IUPAC Name |
3-iodo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGWMXXIFYAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394929 | |
Record name | 3-iodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-13-9 | |
Record name | 3-Iodocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16807-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the rings in 9-hexyl-3-iodo-9H-carbazole?
A1: The three rings in the 9-hexyl-3-iodo-9H-carbazole molecule are almost coplanar. The two outer rings of the carbazole system deviate slightly from perfect planarity, forming a dihedral angle of 0.43° [].
Q2: Does the crystal structure of 9-hexyl-3-iodo-9H-carbazole reveal any significant intermolecular interactions?
A2: No, the crystal packing of 9-hexyl-3-iodo-9H-carbazole does not exhibit any short intermolecular contacts []. This suggests that the molecules pack relatively loosely in the solid state.
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